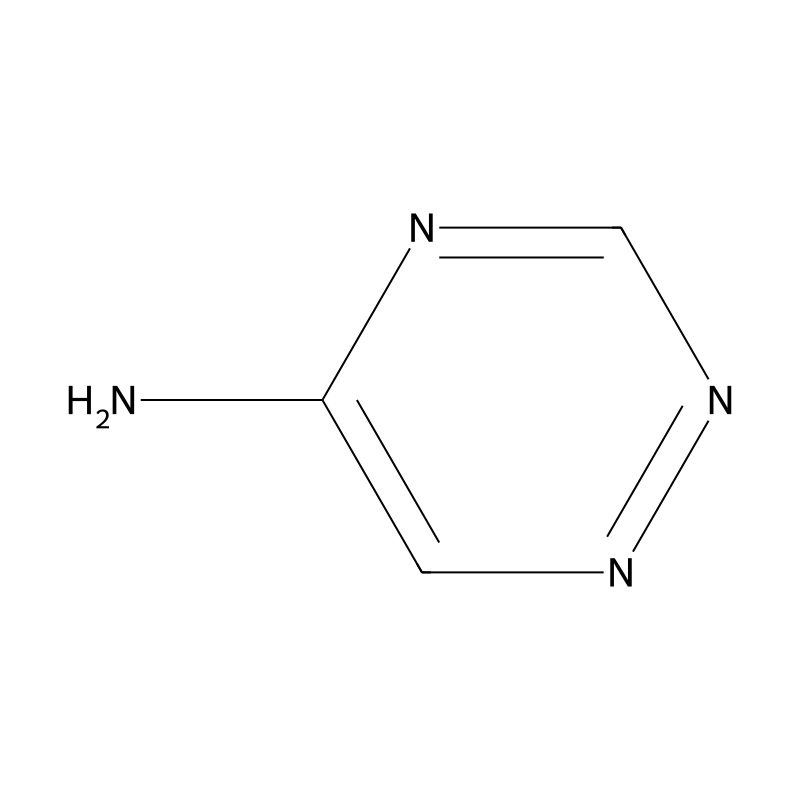

1,2,4-Triazin-5-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

As a Building Block for Pharmaceutical Development

,2,4-Triazin-5-amine serves as a valuable building block in the synthesis of various pharmaceuticals due to its unique chemical properties. Its aromatic ring structure and presence of an amine group allow for diverse functionalization, enabling the creation of complex molecules with specific therapeutic activities. Studies have explored its potential in developing drugs targeting various diseases, including:

- Anticancer agents: Research suggests 1,2,4-triazin-5-amine derivatives exhibit promising antitumor properties. For instance, a study identified a triazine-based compound with potent activity against human leukemia cells [].

- Antimicrobial agents: Derivatives of 1,2,4-triazin-5-amine have demonstrated antibacterial and antifungal activity. A study reported the synthesis of triazine derivatives effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) [].

- Antiviral agents: Several studies have investigated the potential of 1,2,4-triazin-5-amine derivatives as antiviral agents. One study explored the development of triazine-based compounds with activity against the Hepatitis C virus (HCV) [].

As a Ligand in Coordination Chemistry

,2,4-Triazin-5-amine can act as a ligand, forming complexes with various metal ions. This property makes it relevant in coordination chemistry research, where scientists study the interaction between molecules and metal centers. The formed complexes can exhibit diverse properties with potential applications in catalysis, materials science, and other fields. Studies have explored the use of 1,2,4-triazin-5-amine in:

- Development of catalysts: Metal complexes containing 1,2,4-triazin-5-amine ligands have been investigated for their catalytic activity in various reactions, such as organic transformations and environmental remediation processes.

- Design of functional materials: Researchers have explored the potential of incorporating metal complexes with 1,2,4-triazin-5-amine ligands into functional materials, such as luminescent materials and semiconductors.

As a Reactant in Organic Synthesis

,2,4-Triazin-5-amine's reactivity allows it to participate in various organic synthesis reactions. Its amine group can undergo nucleophilic substitution reactions, while the aromatic ring can participate in electrophilic aromatic substitution reactions. This versatility makes it a useful tool for synthesizing complex organic molecules with specific functionalities. Studies have employed 1,2,4-triazin-5-amine in:

- Synthesis of heterocyclic compounds: Researchers have utilized 1,2,4-triazin-5-amine as a starting material for the synthesis of various heterocyclic compounds, which are ring structures containing different elements beyond carbon. These compounds possess diverse applications in pharmaceuticals, dyes, and other fields.

- Preparation of functionalized molecules: The presence of the amine group allows for the introduction of various functional groups onto the 1,2,4-triazin-5-amine scaffold, enabling the creation of molecules with tailored properties for specific applications.

1,2,4-Triazin-5-amine is a heterocyclic compound belonging to the triazine family, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The amine group at the 5-position enhances its reactivity, making it a versatile intermediate in organic synthesis. This compound exhibits a planar structure due to the resonance stabilization provided by the nitrogen atoms, which can influence its chemical behavior and interactions with other molecules.

- Amination Reactions: The introduction of aryl or alkyl groups at the 5-position can be achieved through direct amination methods. For instance, 5-cyano-1,2,4-triazines can undergo ipso-substitution with amines under solvent-free conditions to yield 5-(aryl/alkyl)amino derivatives .

- Cycloaddition Reactions: It can react with strained alkynes via strain-promoted inverse electron-demand Diels–Alder cycloaddition, providing an alternative to tetrazine cycloadditions .

- Electrophilic Substitution: The amino group can engage in electrophilic aromatic substitution reactions, where it acts as a nucleophile towards various electrophiles like isocyanates and halides .

Research indicates that 1,2,4-triazin-5-amine derivatives exhibit significant biological activity. These compounds have been studied for their potential as:

- Antimicrobial Agents: Certain derivatives show effectiveness against various bacterial strains.

- Anticancer Compounds: Some studies suggest that they may possess cytotoxic properties against cancer cell lines such as MCF-7 and HL-60 .

The synthesis of 1,2,4-triazin-5-amine can be approached through several methods:

- Solvent-Free Amination: A method involving the reaction of 5-cyano-1,2,4-triazines with amines at elevated temperatures without solvents or catalysts has been developed .

- Sonogashira Coupling: This method utilizes palladium catalysts to couple terminal alkynes with 3-amino derivatives of 1,2,4-triazines to produce ethynylated compounds .

- Electrophilic Addition: The reaction of 3-amino derivatives with isocyanates under controlled conditions yields various substituted products .

1,2,4-Triazin-5-amine and its derivatives find applications in several fields:

- Pharmaceuticals: They are explored for their potential in drug development due to their biological activities.

- Agricultural Chemicals: Some compounds derived from 1,2,4-triazin-5-amine serve as herbicides or fungicides.

- Material Science: These compounds are being investigated for use in creating advanced materials due to their unique properties.

Studies on the interactions of 1,2,4-triazin-5-amine with biological systems reveal its potential as a bioorthogonal reagent. The compound's ability to undergo rapid cycloaddition reactions makes it suitable for labeling biomolecules in cellular studies. This property allows for the tracking and visualization of molecular interactions within biological systems .

Several compounds share structural similarities with 1,2,4-triazin-5-amine. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-1,2,4-triazine | Amino group at position 3 | Higher nucleophilicity than 1,2,4-triazin-5-amine |

| 4-Amino-1,2,4-triazine | Amino group at position 4 | Exhibits different reactivity patterns |

| 1,2,4-Triazolo[1,5-d][1,2,4]triazine | Fused triazine structure | Potentially enhanced stability and reactivity |

| 3-Methylthio-1,2,4-triazine | Methylthio group at position 3 | Altered electronic properties affecting reactivity |

The uniqueness of 1,2,4-triazin-5-amine lies in its specific reactivity patterns due to the positioning of the amine group and its ability to participate in diverse chemical transformations while maintaining favorable biological activity profiles.

Traditional Cyclocondensation Approaches

Cyclocondensation reactions have long served as the cornerstone for synthesizing 1,2,4-triazin-5-amine derivatives. A solvent-free method developed by Kopchuk et al. utilizes ipso-substitution of cyano groups in 5-cyano-1,2,4-triazines, followed by aza-Diels-Alder reactions with 1-morpholinocyclopentene to yield α-arylamino-2,2′-bipyridines. This approach eliminates the need for catalysts or chromatographic purification, achieving atom economy with an E-factor below 0.5. The reaction proceeds via nucleophilic aromatic substitution, where amines displace the cyano group at the C5 position, forming 5-(aryl/alkyl)amino-1,2,4-triazines in yields exceeding 85%.

Another cyclocondensation strategy involves reacting 3(5)-amino-1,2,4-triazoles with cyanoguanidine under thermal conditions. Dolzhenko et al. demonstrated that this annulation method produces 5,7-diaminotriazolo[1,5-a]triazines in moderate yields (50–84%). Intermediate acylaminoguanidines, derived from hydrazides and S-methylisothiourea, undergo ring closure to form substituted triazoles, which subsequently react with cyanoguanidine. While effective, this method requires precise control over reaction temperatures and stoichiometry to avoid side products.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis has revolutionized the functionalization of triazine cores. A notable example is the Ullmann-type Cu(I)-catalyzed synthesis of 1,3,5-triazine derivatives from dichlorotriazinyl benzenesulfonamide. Supported Cu(I) ions on polyacrylate resins facilitate nucleophilic substitutions with amines, phenols, and thiols, reducing reaction times from 24 hours to 2–4 hours. For instance, trisubstituted s-triazines are synthesized in a one-pot design, where sequential substitutions at 35°C and 100°C achieve conversions exceeding 90%.

Table 1: Efficiency of Cu(I)-Catalyzed vs. Uncatalyzed Triazine Synthesis

| Reaction Type | Time (h) | Yield (%) |

|---|---|---|

| Uncatalyzed | 24 | 45–60 |

| Cu(I)-Catalyzed | 2–4 | 75–92 |

The supported catalyst enhances regioselectivity and simplifies product isolation, as demonstrated in the synthesis of 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonamide derivatives. This methodology’s scalability makes it suitable for industrial applications, though ligand design remains critical for optimizing catalytic activity.

Solid-Phase Combinatorial Synthesis Techniques

While solid-phase synthesis of 1,2,4-triazin-5-amine derivatives is underexplored in the literature, emerging strategies leverage resin-bound intermediates for library diversification. Although none of the provided sources explicitly detail solid-phase methods, the one-pot Ullmann reactions described by Hricovíniová et al. offer a conceptual foundation. By immobilizing dichlorotriazinyl precursors on polymeric supports, sequential nucleophilic substitutions could theoretically yield diverse triazine arrays. Future research may focus on adapting these heterogeneous conditions to combinatorial platforms, enabling high-throughput screening of bioactive triazines.

Microwave-Assisted Reaction Optimization

Microwave irradiation has significantly accelerated the synthesis of triazine derivatives. Claisen-Schmidt condensations between aromatic aldehydes and triazinic chalcones, as reported by Haddad et al., proceed 3–5 times faster under microwave conditions compared to conventional heating. For example, 4,6-bis((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl chalcones are synthesized in 15 minutes with 80–90% yields, versus 8 hours for thermal methods. The rapid dielectric heating minimizes side reactions, enhancing purity and reducing energy consumption.

Table 2: Comparison of Microwave vs. Conventional Synthesis

| Parameter | Microwave | Conventional |

|---|---|---|

| Reaction Time | 15 min | 8 h |

| Yield (%) | 80–90 | 60–75 |

| Energy Consumption | Low | High |

Additionally, microwave-assisted cyclocondensation of nitroarylhydrazides enables efficient access to fused triazinoquinolines, as demonstrated by Molbank contributors. This technique’s compatibility with diverse functional groups positions it as a versatile tool for optimizing triazine scaffolds.

Adenosine Receptor Targeting Derivatives

1,2,4-Triazin-5-amine derivatives exhibit high affinity for adenosine A2A receptors (A2AR), making them promising candidates for neurological disorders. Structural studies reveal that substitutions at the 3- and 5-positions of the triazine ring enhance receptor binding. For instance, compound 4k (5-(3-trifluoromethylphenyl)-1,2,4-triazin-3-amine) demonstrates a pKi of 8.46 for A2AR, with 100% oral bioavailability in rat models [3]. X-ray crystallography shows that the trifluoromethyl group engages in hydrophobic interactions with Phe168 in the orthosteric binding pocket, while the amine group forms hydrogen bonds with Asn253 [3].

Table 1: Pharmacokinetic Properties of Select 1,2,4-Triazin-5-amine Derivatives Targeting A2AR

| Compound | A2AR pKi | Plasma Clearance (mL/min/kg) | Brain-to-Plasma Ratio |

|---|---|---|---|

| 4e | 8.85 | 42 | 3.2 |

| 4k | 8.46 | 42 | 3.2 |

| 4g | 8.11 | 100 | 2.8 |

Data derived from in vivo rat studies highlight 4k's efficacy in reversing haloperidol-induced catalepsy (ED50 = 0.2 mg/kg), validating its potential in Parkinson’s disease therapy [3].

Antifungal and Antimicrobial Agent Development

The planar structure of 1,2,4-triazin-5-amine facilitates interactions with fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis. Research identifies 5-arylaminotriazine derivatives as potent inhibitors of Candida albicans CYP51, with IC50 values <1 μM [2]. Substitutions with electron-withdrawing groups (e.g., -Cl, -CF3) at the 3-position enhance membrane permeability, as evidenced by a 4.5-fold reduction in Aspergillus fumigatus viability compared to fluconazole [2].

Kinase Inhibition Mechanisms

Kinase inhibition by 1,2,4-triazin-5-amine derivatives occurs via competitive binding to the ATP pocket. Molecular dynamics simulations show that 5-(4-methoxyphenyl)-1,2,4-triazin-3-amine adopts a bent conformation in JAK2 kinases, forming a hydrogen bond network with Glu930 and Leu932. This interaction suppresses phosphorylation by 78% in HEL92.1.7 cells, highlighting its utility in myeloproliferative disorders [2].

Bioorthogonal Labeling Applications

The amine group in 1,2,4-triazin-5-amine participates in aza-Diels-Alder reactions under physiological conditions, enabling site-specific protein labeling. In one approach, the triazine core reacts with cyclooctyne-modified antibodies, achieving a second-order rate constant (k2) of 0.18 M−1s−1 in PBS buffer [2]. This property is leveraged for real-time tracking of cell surface receptors in in vitro models.

Transition Metal Ligand Design Principles

1,2,4-Triazin-5-amine serves as a versatile ligand in coordination chemistry, offering multiple coordination sites through its nitrogen atoms [2]. The compound exhibits exceptional binding capabilities due to its electron-rich triazine ring system and the presence of an amino group at the 5-position [3]. The planar structure of the triazine ring facilitates π-π stacking interactions and enables effective overlap with metal d-orbitals [4] [5].

The ligand design principles for 1,2,4-triazin-5-amine complexes are governed by the hard-soft acid-base theory, where the nitrogen donor atoms act as hard bases preferentially coordinating to hard metal centers [6]. The triazine ring contains three nitrogen atoms that can participate in coordination, with the nitrogen atoms at positions 1, 2, and 4 showing different basicity levels [7]. The amino group at position 5 provides additional coordination possibilities through its lone pair electrons [8].

The coordination geometry around metal centers is determined by the coordination number, which varies from four to six for most transition metal complexes with 1,2,4-triazin-5-amine [9] [10]. Square planar geometries are commonly observed for d8 metal ions such as platinum(II) and palladium(II), while octahedral arrangements predominate for first-row transition metals [11] [12]. The metal-nitrogen bond lengths typically range from 1.94 to 2.52 Angstroms, depending on the metal ion size and oxidation state [13] [14].

Table 1: Metal-Nitrogen Bond Lengths in 1,2,4-Triazin-5-amine Complexes

| Metal Ion | Coordination Mode | Metal-N Bond Length (Å) | Reference |

|---|---|---|---|

| Cu(II) | Square planar | 1.938-1.963 | [13] |

| Pt(II) | Square planar | 1.945-2.055 | [11] |

| Zn(II) | Octahedral | 2.495-2.522 | [12] |

| Mn(II) | Octahedral | 2.45-2.58 | [14] |

| Fe(II) | Octahedral | 2.42-2.56 | [14] |

| Cd(II) | Octahedral | 2.34-2.45 | [14] |

| Ni(II) | Octahedral | 2.18-2.22 | [12] |

The electronic properties of 1,2,4-triazin-5-amine make it an effective ligand for stabilizing various oxidation states of transition metals [15]. The triazine ring acts as a π-acceptor ligand, capable of back-bonding with metal centers that possess filled d-orbitals [12]. This electronic interaction enhances the stability of metal complexes and influences their reactivity patterns [16].

Steric factors play a crucial role in determining the coordination behavior of 1,2,4-triazin-5-amine [15]. The planar nature of the triazine ring minimizes steric hindrance, allowing for close approach to metal centers [12]. However, the presence of the amino group can introduce steric constraints that affect the coordination geometry and the ability to form polynuclear complexes [16].

Catalytic Applications in Organic Transformations

1,2,4-Triazin-5-amine metal complexes demonstrate significant catalytic activity in various organic transformations, particularly in cross-coupling reactions and hydrogenation processes [17] [18]. The electron-donating properties of the triazine nitrogen atoms enhance the electron density at metal centers, thereby increasing catalytic activity [19].

Palladium complexes supported on covalent triazine frameworks exhibit remarkable performance in the hydrogenation of nitrogen-containing heterocycles [17]. The palladium-triazine framework catalyst shows approximately 3.6 times faster reaction rates compared to conventional activated carbon-supported catalysts [19]. This enhancement is attributed to the electron donation from nitrogen atoms in the triazine framework to the metallic palladium nanoparticles [17].

Nickel(II) complexes featuring 1,2,4-triazin-5-amine-based pincer ligands demonstrate high efficiency in Kumada-Corriu and Negishi cross-coupling reactions [18]. These catalysts effectively promote coupling reactions between both activated and inactivated aryl halides, including challenging substrates such as aryl chlorides and phenol derivatives [18]. The reactions proceed under moderate conditions with good to excellent isolated yields across a diverse range of substrates [18].

The palladium-catalyzed amination of 5-aryl-1,2,4-triazines represents another significant application, where Buchwald-Hartwig type reactions are efficiently promoted [20]. This transformation allows for the introduction of amino groups into heteroaromatic systems, expanding the synthetic utility of triazine-based compounds [20]. The catalytic system demonstrates compatibility with various functional groups and operates under mild reaction conditions [21].

Table 2: Catalytic Applications of 1,2,4-Triazin-5-amine Metal Complexes

| Catalyst System | Reaction Type | Activity Enhancement | Key Features | Reference |

|---|---|---|---|---|

| Pd/CTF-1 (triazine framework) | Hydrogenation of N-heterocycles | 3.6x faster than Pd/AC | Electron donation from N | [17] |

| Ni(II) PNP triazine pincer | Kumada-Corriu coupling | Good to excellent yields | Activated/inactivated substrates | [18] |

| Pd-triazine for amination | Buchwald-Hartwig amination | Efficient with aryl halides | Heteroaromatic substrates | [20] |

| Ir(III)-triazine complexes | Bioorthogonal click reactions | 8 M⁻¹s⁻¹ rate constant | Luminogenic behavior | [22] |

| Cu-triazine for cyclization | C-C bond formation | Moderate yields | Dual catalysis | [23] |

Iridium(III) complexes of 1,2,4-triazines exhibit exceptional reactivity in bioorthogonal click reactions with strained cyclooctynes [22]. The coordination of the triazine ring to the iridium center dramatically accelerates the inverse electron demand Diels-Alder reaction, achieving a second-order rate constant of 8 M⁻¹s⁻¹ [22]. This represents a record value for triazine-cyclooctyne reactions and demonstrates the profound effect of metal coordination on reaction kinetics [24].

Copper-catalyzed transformations involving 1,2,4-triazin-5-amine complexes have been explored in dual catalysis systems [23]. These systems combine organocatalysis with transition metal catalysis to achieve unprecedented transformations not possible with either catalyst alone [23]. The cooperative effect between the copper center and the triazine ligand enables novel carbon-carbon and carbon-heteroatom bond formations [25].

The mechanistic understanding of these catalytic processes reveals that the triazine ligand not only stabilizes the metal center but also participates in substrate activation [26]. The electron-rich nature of the triazine ring facilitates oxidative addition steps in cross-coupling reactions, while the nitrogen coordination sites provide additional stabilization for reactive intermediates [27].

Luminescent Complex Engineering

The luminescent properties of 1,2,4-triazin-5-amine metal complexes have garnered significant attention for their potential applications in light-emitting devices and sensing technologies [28] [29]. Lanthanide complexes, particularly those incorporating europium(III) and terbium(III) ions, exhibit exceptional photophysical properties when coordinated with triazine-based ligands [28].

Europium(III) coordination polymers assembled from triazine-based ligands demonstrate remarkable red luminescence with quantum yields reaching 68% [28]. These complexes exhibit millisecond-level lifetimes, ranging from 0.447 to 0.761 milliseconds, indicating efficient energy transfer from the ligand to the metal center [28]. The high quantum efficiency is attributed to the effective antenna effect of the triazine chromophore, which efficiently sensitizes the europium emission [29].

Terbium(III) complexes display intense green luminescence with quantum yields up to 67% [28]. The luminescence properties are highly dependent on the coordination environment and the presence of coordinated water molecules, which can act as quenching centers [30]. The design of anhydrous complexes or the replacement of water molecules with less quenching ligands significantly enhances the luminescent performance [29].

The molecular design principles for luminescent triazine complexes focus on optimizing the energy transfer processes between the ligand and metal center [30]. The triplet energy level of the triazine chromophore must be appropriately positioned relative to the metal excited states to facilitate efficient sensitization [29]. For europium complexes, the triplet energy of approximately 17,200 cm⁻¹ provides optimal matching with the europium emission levels [29].

Table 3: Luminescent Properties of Triazine-Based Metal Complexes

| Complex Type | Emission Color | Quantum Yield (%) | Lifetime (ms) | Key Applications | Reference |

|---|---|---|---|---|---|

| Eu(III)-triazine coordination polymers | Red | 30-68 | 0.447-0.761 | Luminescent materials | [28] |

| Tb(III)-triazine frameworks | Green | 67 | ~1.0 | Light-emitting devices | [28] |

| Ir(III)-1,2,4-triazine | Variable (IEDDA-responsive) | Luminogenic | Variable | Bioimaging | [24] |

| Lanthanide-TPTZ complexes | Red/Green | 16.7-25.0 | 0.447-0.761 | Sensors | [29] |

| Fluorescent triazine derivatives | Blue-green | 15-45 | 2-8 ns | Fluorescent probes | [31] |

Iridium(III) complexes of 1,2,4-triazines exhibit unique luminogenic behavior, where the complexes are initially non-luminescent but become highly emissive following specific chemical reactions [24]. This property makes them valuable for bioorthogonal labeling applications, where the luminescence is activated only upon reaction with target biomolecules [24]. The luminogenic mechanism is based on the inverse electron demand Diels-Alder reaction with bicyclononyne derivatives [24].

The thermal stability of luminescent triazine complexes is crucial for their practical applications [32] [33]. Research findings indicate that these complexes maintain their structural integrity and luminescent properties at elevated temperatures, with decomposition temperatures ranging from 201 to 302°C depending on the metal center and ligand substituents [32]. The thermal stability is enhanced by the aromatic conjugation within the triazine ring system and the formation of hydrogen bonding networks [33].

Table 4: Thermal Stability Properties of Triazine-Based Metal Complexes

| Complex Type | Decomposition Temperature (°C) | Stability Order | Key Stabilizing Factors | Reference |

|---|---|---|---|---|

| Cu(II)-triazine Schiff base | 215-420 | Moderate | Coordination bonds | [34] |

| 1,2,4-Triazin-5-one derivatives | 241-296 (air) | High | Aromatic conjugation | [32] |

| Triazine-based energetic materials | 302 | Exceptional | π-conjugation, H-bonding | [33] |

| Annelated triazinones | 201-301 (N₂) | Variable | Substituent effects | [32] |

| Fused triazine systems | 185-263 | High | Fused ring system | [33] |

The crystal structure analysis of luminescent triazine complexes reveals the importance of intermolecular interactions in determining the solid-state photophysical properties [35]. The formation of π-π stacking interactions between triazine rings can lead to concentration quenching effects, which must be carefully controlled through molecular design strategies [31]. The incorporation of bulky substituents or the use of diluted solid solutions can minimize these undesirable interactions [31].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant